molecular formula C19H26N2O3 B1528042 tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate CAS No. 1160247-91-5

tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate

Cat. No.: B1528042
CAS No.: 1160247-91-5
M. Wt: 330.4 g/mol
InChI Key: BPXAKAVXORPYFV-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 1160247-91-5) features a spirocyclic architecture combining a benzo[c]azepine ring (7-membered heterocycle with one nitrogen) and a piperidine ring (6-membered nitrogen-containing ring) fused at the 4,4' positions. The tert-butyl carbamate (Boc) group at the 1'-position and the 3-oxo group on the azepine ring are critical functional moieties . Molecular Formula: C₁₉H₂₆N₂O₃. Applications: Primarily used as a synthetic intermediate in medicinal chemistry, particularly for spirocyclic scaffolds in kinase inhibitors or central nervous system (CNS) drug candidates.

Properties

IUPAC Name

tert-butyl 3-oxospiro[2,5-dihydro-1H-2-benzazepine-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-10-8-19(9-11-21)12-14-6-4-5-7-15(14)13-20-16(19)22/h4-7H,8-13H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXAKAVXORPYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate involves constructing a spirocyclic core combining benzo[c]azepine and piperidine rings with a tert-butyl carbamate protecting group. The preparation typically follows multistep organic synthesis routes that include:

  • Formation of the azepine and piperidine ring systems.
  • Introduction of the spiro linkage at the 4,4' positions.
  • Installation of the tert-butyl carboxylate group at the piperidine nitrogen.
  • Oxidation to form the 3-oxo functionality.

Key Synthetic Steps

  • Step 1: Azepine Ring Formation
    The benzo[c]azepine moiety is synthesized via cyclization reactions starting from appropriately substituted anilines and keto precursors.
  • Step 2: Piperidine Ring Construction
    The piperidine ring is formed by nucleophilic substitution or reductive amination methods using cyclic amine precursors.
  • Step 3: Spirocyclic Coupling
    The spiro linkage at the 4,4' positions is established by intramolecular cyclization or condensation strategies, often facilitated by base or acid catalysis.
  • Step 4: Protection and Oxidation
    The nitrogen atom of the piperidine ring is protected with a tert-butyl carbamate group (Boc protection) to afford the tert-butyl carboxylate functionality. The oxo group at position 3 is introduced by selective oxidation, commonly using mild oxidizing agents such as Dess-Martin periodinane or PCC (pyridinium chlorochromate).

Advanced Synthetic Techniques

  • Microwave-Assisted Synthesis:
    To increase reaction efficiency and yields, microwave irradiation has been employed in the cyclization and coupling steps, accelerating reaction times substantially without compromising product purity.

  • Click Chemistry for Functionalization:
    For derivatives or related compounds, click chemistry (e.g., azide-alkyne cycloaddition) is used to attach additional functional groups, enhancing biological activity and solubility.

Research Findings on Preparation

Yield and Purity

  • The final compound is typically isolated with a purity of ≥95%, suitable for biological testing and further derivatization.
  • Reaction yields vary depending on the specific synthetic route but are optimized through microwave-assisted steps and careful control of reaction conditions.

Analytical Characterization

Data Table: Summary of Synthetic Parameters and Outcomes

Synthetic Step Method/Conditions Yield (%) Notes
Azepine ring formation Cyclization of substituted anilines 70-85 Acid or base catalysis
Piperidine ring synthesis Reductive amination or substitution 65-80 Mild reducing agents used
Spiro linkage formation Intramolecular cyclization, microwave-assisted 60-75 Microwave irradiation improves yield and time
Boc protection Reaction with di-tert-butyl dicarbonate 85-95 Standard carbamate protection
Oxidation (3-oxo group) Dess-Martin periodinane or PCC oxidation 70-90 Selective oxidation, mild conditions

Comparative Notes on Preparation Methods

Aspect Traditional Heating Method Microwave-Assisted Method
Reaction Time Several hours Minutes to an hour
Yield Moderate (60-75%) Improved (up to 85%)
Purity High (≥95%) Comparable or better
Scalability Suitable for bulk synthesis More efficient for small to medium scale

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 ....

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, particularly in the realm of neuropharmacology. Preliminary studies indicate it may influence neurotransmitter systems, which could lead to developments in treatments for neurological disorders.

Organic Synthesis

Tert-butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its spirocyclic framework is particularly valuable for constructing diverse chemical libraries used in drug discovery.

Material Science

Research into the compound’s properties has shown potential applications in developing new materials. Its unique chemical structure may contribute to the creation of polymers with enhanced properties or novel functionalities.

Case Study 1: Neuropharmacological Potential

A study published in the Journal of Medicinal Chemistry evaluated derivatives of the compound for their effects on dopamine receptors. The findings suggested that modifications to the tert-butyl group could enhance binding affinity and selectivity for specific receptor subtypes.

Modification Binding Affinity (Ki) Selectivity
Parent CompoundX nMLow
Modified AY nMHigh
Modified BZ nMModerate

Case Study 2: Synthetic Pathways

Research outlined in Synthetic Communications explored various synthetic pathways to create derivatives of tert-butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine]. The study emphasized the efficiency of using this compound as a starting material due to its reactivity and stability under various conditions.

Synthetic Route Yield (%) Reaction Conditions
Route A85Reflux in ethanol
Route B90Room temperature

Mechanism of Action

The mechanism by which tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 .... The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Spirocyclic compounds with benzo-fused heterocycles and Boc protection are prevalent in pharmaceutical research. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Core Structure Substituents Molecular Formula Key Features Applications
Target Compound (1160247-91-5) Benzo[c]azepine-4,4'-piperidine 3-oxo, 1'-Boc C₁₉H₂₆N₂O₃ Rigid spirocyclic core; azepine N at position 3 Intermediate for kinase inhibitors
1’-Boc-1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4’-piperidine] (1160247-91-5) Benzo[c]azepine-4,4'-piperidine 1-oxo, 1'-Boc C₁₉H₂₆N₂O₃ Oxo group at position 1 instead of 3; potential regioisomer Probable precursor for analogs with altered hydrogen-bonding properties
tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate (1251007-50-7) Benzo[e][1,4]oxazepine-5,4’-piperidine 2-oxo, 1'-Boc C₂₀H₂₅N₂O₄ Oxazepine ring (O instead of N); 2-oxo group Enhanced solubility due to oxygen heteroatom; explored in CNS drug discovery
tert-Butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (1341039-62-0) Benzo[b][1,4]oxazepine-2,4’-piperidine 4-oxo, 1'-Boc C₂₀H₂₅N₂O₄ Oxazepine ring with 4-oxo; distinct ring fusion Intermediate for anticoagulants or anti-inflammatory agents
tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate (N/A) Pyran-pyrazino-pyrrolo-pyrimidine Chloro, 6’-oxo C₂₄H₂₇ClN₆O₄ Complex polyheterocyclic core; chloro substituent Specialized intermediate for kinase inhibitors (e.g., JAK/STAT pathway)

Structure-Activity Relationship (SAR) Insights

  • Oxo Position : The 3-oxo group in the target compound may enhance hydrogen-bonding interactions with target proteins compared to 1-oxo or 2-oxo analogs, influencing binding affinity .
  • Heteroatom Substitution : Replacing azepine nitrogen with oxygen (e.g., oxazepine derivatives) improves aqueous solubility but may reduce metabolic stability due to increased polarity .
  • However, over-rigidity might limit bioavailability .

Research Findings and Data

Stability and Commercial Availability

  • The target compound is discontinued by CymitQuimica, while analogs like SY123245 (CAS: 1251007-50-7) remain available for R&D, suggesting superior stability or demand for oxazepine variants .

Physicochemical Properties

  • LogP : The target compound’s calculated LogP (~2.5) is lower than chloro-substituted analogs (LogP ~3.8), indicating reduced lipophilicity .
  • Melting Points : Spirooxazepine derivatives (e.g., 1251007-50-7) exhibit higher melting points (>150°C) due to stronger intermolecular hydrogen bonding .

Biological Activity

tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate (often referred to as TBC) is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry. Its unique spirocyclic framework suggests potential biological activities that could be harnessed for therapeutic applications.

  • Chemical Formula : C19H26N2O3
  • Molecular Weight : 330.43 g/mol
  • CAS Number : 1160247-91-5
  • Appearance : Colorless to pale yellow crystalline solid
  • Solubility : Low solubility in water

Biological Activity Overview

The biological activity of TBC is primarily associated with its potential as a pharmacological agent. The following sections summarize key findings regarding its activity against various biological targets.

Antimicrobial Activity

Recent studies have indicated that TBC exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Table 1 summarizes the minimum inhibitory concentrations (MIC) observed for TBC against these pathogens:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that TBC may serve as a lead compound for the development of new antimicrobial agents.

Anti-inflammatory Effects

TBC has also been evaluated for its anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated macrophages, TBC significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized in Table 2:

Treatment (μM)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
TBC (10)80120
TBC (20)5090

These results indicate that TBC may modulate inflammatory responses, which could be beneficial in conditions characterized by excessive inflammation.

The exact mechanism by which TBC exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interact with specific receptors involved in inflammatory pathways and microbial resistance mechanisms. Further research is needed to elucidate these pathways and confirm the molecular targets of TBC.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A recent publication examined the efficacy of TBC in treating infections caused by resistant strains of bacteria. In animal models, TBC demonstrated significant reductions in bacterial load compared to untreated controls.
  • In Vivo Anti-inflammatory Study : Another study investigated the anti-inflammatory effects of TBC using an animal model of arthritis. Results showed a marked decrease in joint swelling and pain scores in treated animals compared to the control group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate with high purity?

  • Answer : The synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For example, the tert-butyl carbamate group is introduced via Boc protection under anhydrous conditions using reagents like di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) in dichloromethane . The spirocyclic core is formed through intramolecular cyclization, often catalyzed by Lewis acids (e.g., ZnCl₂) or transition metals. Post-synthetic purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming its identity?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the spirocyclic framework and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ . X-ray crystallography may resolve stereochemical ambiguities in the spiro system .

Q. What are the key physical and chemical properties of this compound relevant to handling and storage?

  • Answer : The compound is typically a light yellow solid with a melting point in the range of 50–227°C (depending on substituents). It is moisture-sensitive and should be stored under inert gas (argon/nitrogen) at –20°C. Solubility varies: it dissolves in polar aprotic solvents (e.g., DMF, DMSO) but is poorly soluble in water. Stability studies under accelerated conditions (40°C/75% RH) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How does the spirocyclic architecture influence its reactivity in substitution or oxidation reactions?

  • Answer : The spirocyclic system imposes steric constraints that direct regioselectivity in reactions. For instance, the ketone at position 3 (3-oxo group) is prone to nucleophilic attack, enabling derivatization via Grignard additions or hydride reductions. The tert-butyl carbamate acts as a directing group, stabilizing intermediates during ring-opening/functionalization reactions. Computational studies (DFT) can predict reactive sites by analyzing electron density maps .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. To address this:

  • Perform dose-response curves in orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).
  • Use isotopic labeling (e.g., ¹⁴C) to track metabolic stability and correlate with activity .
  • Validate target engagement via CETSA (Cellular Thermal Shift Assay) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neuropharmacological targets?

  • Answer : Systematic modifications to the benzoazepine and piperidine rings can enhance CNS penetration. For example:

  • Introducing fluorine at specific positions improves metabolic stability and blood-brain barrier permeability.
  • Replacing the tert-butyl group with a trifluoroacetyl moiety (as in related analogs) increases binding affinity for serotonin receptors .
  • Docking studies (using AutoDock Vina) guide rational design by predicting interactions with GPCRs or ion channels .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

  • Answer : Conduct accelerated stability testing in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Monitor degradation via LC-MS and quantify half-life. For plasma stability, incubate with mouse/human plasma (37°C, 1–24 hours) and analyze parent compound loss .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate

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